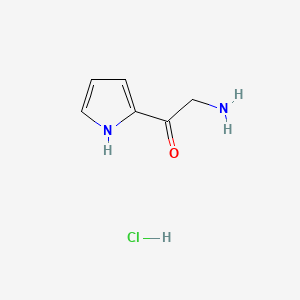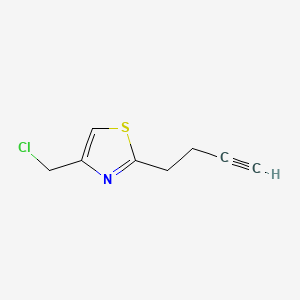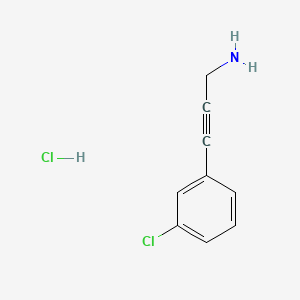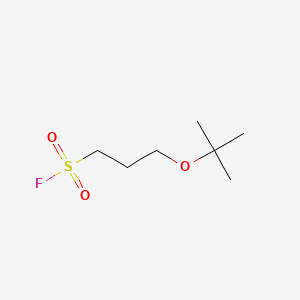
methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate, also known as MTPC, is a versatile chemical compound with numerous applications in scientific research and laboratory experiments. This compound has been used in various studies to investigate its biochemical and physiological effects, and to understand its mechanism of action.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate has been used in a variety of scientific research applications, including drug delivery, cell culture, and animal studies. It has been used in drug delivery studies to investigate the release of drugs from methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate-based nanocarriers, as well as to understand the mechanism of drug release. methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate has also been used in cell culture studies to investigate its effects on cell viability and proliferation. Additionally, methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate has been used in animal studies to investigate its effects on various physiological processes, such as blood pressure and heart rate.
Wirkmechanismus
The mechanism of action of methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate is not yet fully understood. However, it is believed that methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate may act as a membrane-disrupting agent, which can alter the permeability of cell membranes and induce cell death. Additionally, methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate may also have anti-inflammatory and anti-cancer effects, which are mediated through the inhibition of certain enzymes and pathways.
Biochemical and Physiological Effects
methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate has been shown to reduce inflammation and cell death in various animal models. Furthermore, methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate has been shown to have anti-cancer effects, as it can inhibit the growth of certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable and non-toxic. Additionally, methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate can be used in a variety of experimental models, including cell cultures, animal studies, and drug delivery studies. However, there are also some limitations to using methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate in laboratory experiments. For example, the mechanism of action of methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate is still not fully understood, and the effects of methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate on certain physiological processes may vary depending on the experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate. One potential direction is to further investigate the mechanism of action of methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate, in order to better understand its effects on various physiological processes. Additionally, further research on the effects of methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate on cancer cell lines could be conducted, in order to determine its potential as an anti-cancer agent. Furthermore, further research on the use of methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate in drug delivery systems could be conducted, in order to optimize the release of drugs from methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate-based nanocarriers. Finally, further research on the effects of methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate on inflammation and cell death could be conducted, in order to better understand its potential therapeutic applications.
Synthesemethoden
Methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate can be synthesized through a two-step process. First, 1,1,2-trifluoroethyl pyridine-2-carboxylate is prepared by reacting pyridine-2-carboxylic acid with 1,1,2-trifluoroethyl bromide in the presence of a base, such as potassium carbonate. This reaction yields 1,1,2-trifluoroethyl pyridine-2-carboxylate, which is then reacted with methyl iodide to produce methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate.
Eigenschaften
IUPAC Name |
methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)6-3-2-4-7(13-6)9(11,12)5-10/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIFXVZFWRUQNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)C(CF)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol dihydrochloride](/img/structure/B6609412.png)
![2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide hydrochloride](/img/structure/B6609417.png)


![3-(2-aminoethyl)-7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one dihydrochloride](/img/structure/B6609439.png)





